molecular formula C20H17FN6OS B2829719 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 863458-43-9

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2829719
CAS No.: 863458-43-9
M. Wt: 408.46
InChI Key: FXZKWYJGLUCOQQ-UHFFFAOYSA-N
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Description

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system containing both triazole and pyrimidine rings

Preparation Methods

The synthesis of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolo[4,5-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate triazole and pyrimidine precursors under specific conditions, such as heating with suitable catalysts.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reagent reacts with a halogenated intermediate.

    Attachment of the fluorophenyl moiety:

    Final acylation step: The final step involves the acylation of the intermediate with 3-methylphenyl acetic acid or its derivatives to obtain the target compound.

Chemical Reactions Analysis

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole or pyrimidine rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or modify existing ones.

Scientific Research Applications

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: The compound is studied for its potential as a biochemical probe to investigate various biological processes, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo[4,5-d]pyrimidine core allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of key biological pathways, such as cell cycle regulation or signal transduction, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential to inhibit specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure includes a triazolopyrimidine moiety, which is known for various pharmacological properties. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other relevant pharmacological actions.

Chemical Structure and Properties

  • Molecular Formula : C22H19FN6O3S
  • Molecular Weight : 466.5 g/mol
  • IUPAC Name : Ethyl 2-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate

The compound features several functional groups that contribute to its biological activity, including a sulfanyl group and an acetamide functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives of triazole and pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CSF-26812.50

These findings suggest that the structural components of triazolo[4,5-d]pyrimidines are crucial for enhancing anticancer activity. The specific activity of this compound against cancer cell lines remains to be fully characterized but is anticipated to be significant based on the structure.

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory properties. They often inhibit key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response. For example:

Study Effect Reference
Inhibition of COX enzymesReduced inflammation in models
Cytokine suppressionLowered IL-6 and TNF-alpha levels

The presence of the triazole ring is often associated with modulating inflammatory pathways.

Case Studies

  • In Vivo Studies : An investigation into similar compounds revealed promising results in animal models where the compounds exhibited reduced tumor growth rates and improved survival rates compared to control groups.
  • Mechanistic Insights : Studies have indicated that such compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-5-4-7-15(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-6-2-3-8-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZKWYJGLUCOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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